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molecular formula C3H5ClO2S B095794 3-Chlorothietane 1,1-dioxide CAS No. 15953-83-0

3-Chlorothietane 1,1-dioxide

Cat. No. B095794
M. Wt: 140.59 g/mol
InChI Key: MHGRPTSHTMXAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115597B2

Procedure details

3-Chlorothietane 1,1-dioxide 50-1 (0.50 g, 3.56 mmol) was dissolved in n-butanol (4 mL) then triethylamine (1.08 g, 10.67 mmol) was added followed by tert-butyl piperazine-1-carboxylate 12-1 (0.66 g, 3.56 mmol). This was then stirred at 150° C. for 5 hours. Upon cooling the solid was filtered off, washed with n-butanol, ethyl ether and then purified on a silica column to afford 50-2. 1H-NMR (CDCl3): 4.10(complex, 4H); 3.46(t, 4H); 3.19(m, 1H); 2.36(t, 4H); 1.46(s, 9H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:5][S:4](=[O:7])(=[O:6])[CH2:3]1.C(N(CC)CC)C.NC1N=CN=C([N:22]2[CH2:27][CH2:26][N:25]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:24][CH2:23]2)C=1>C(O)CCC>[O:6]=[S:4]1(=[O:7])[CH2:5][CH:2]([N:22]2[CH2:23][CH2:24][N:25]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:26][CH2:27]2)[CH2:3]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1CS(C1)(=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.66 g
Type
reactant
Smiles
NC1=CC(=NC=N1)N1CCN(CC1)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
This was then stirred at 150° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the solid
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with n-butanol, ethyl ether
CUSTOM
Type
CUSTOM
Details
purified on a silica column
CUSTOM
Type
CUSTOM
Details
to afford 50-2

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
O=S1(CC(C1)N1CCN(CC1)C(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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